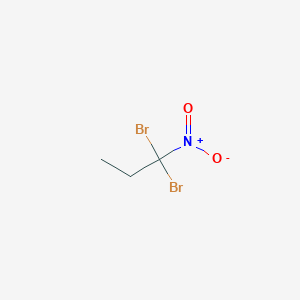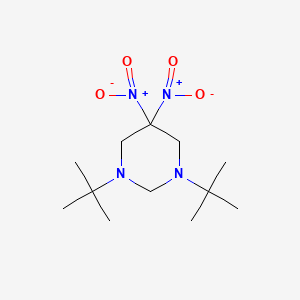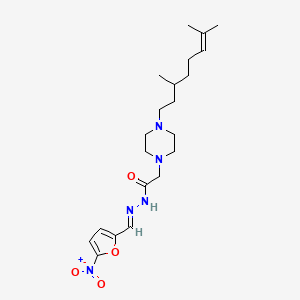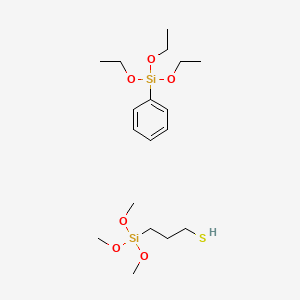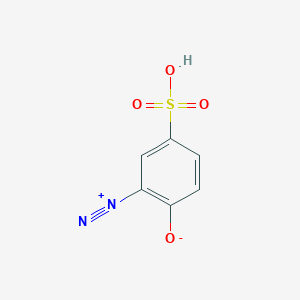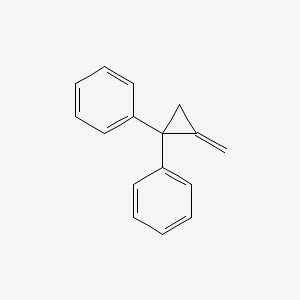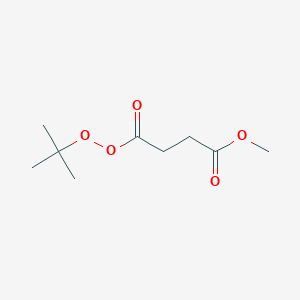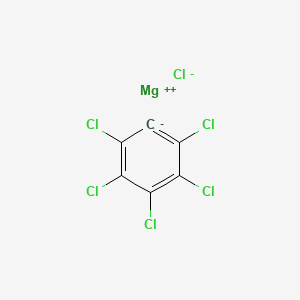
magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is a chemical compound that consists of a magnesium ion coordinated with a pentachlorobenzene ligand and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride typically involves the reaction of magnesium metal with 1,2,3,4,5-pentachlorobenzene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Atmosphere: Inert gas (e.g., nitrogen or argon)
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide (OH⁻) and cyanide (CN⁻) can replace the chloride ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentachlorobenzene derivatives, while reduction may produce less chlorinated benzene compounds.
Scientific Research Applications
Chemistry
In organic chemistry, magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is used as a reagent in various synthetic transformations. It serves as a source of the pentachlorobenzene moiety in coupling reactions and other organic transformations.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel biological activities and mechanisms of action.
Industry
In industrial chemistry, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride exerts its effects involves the interaction of the magnesium ion with various molecular targets. The pentachlorobenzene ligand can participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-methylpiperidin-4-ide;chloride
- Magnesium;1,2,3,4,5-tetrachlorobenzene-6-ide;chloride
- Magnesium;1,2,3,4,5-hexachlorobenzene-6-ide;chloride
Uniqueness
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is unique due to the specific arrangement of chlorine atoms on the benzene ring. This arrangement imparts distinct electronic and steric properties to the compound, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
31279-13-7 |
|---|---|
Molecular Formula |
C6Cl6Mg |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride |
InChI |
InChI=1S/C6Cl5.ClH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 |
InChI Key |
QYZQMDBGSVLLCJ-UHFFFAOYSA-M |
Canonical SMILES |
[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


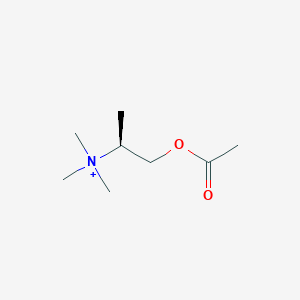
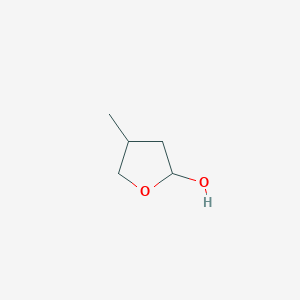

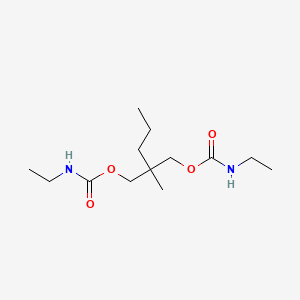
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
